tert-butyl N-[2-(2-aminoethoxy)ethyl]-N-methylcarbamate
CAS No.: 436857-02-2
Cat. No.: VC7100387
Molecular Formula: C10H22N2O3
Molecular Weight: 218.297
* For research use only. Not for human or veterinary use.
![tert-butyl N-[2-(2-aminoethoxy)ethyl]-N-methylcarbamate - 436857-02-2](/images/structure/VC7100387.png)
Specification
CAS No. | 436857-02-2 |
---|---|
Molecular Formula | C10H22N2O3 |
Molecular Weight | 218.297 |
IUPAC Name | tert-butyl N-[2-(2-aminoethoxy)ethyl]-N-methylcarbamate |
Standard InChI | InChI=1S/C10H22N2O3/c1-10(2,3)15-9(13)12(4)6-8-14-7-5-11/h5-8,11H2,1-4H3 |
Standard InChI Key | NAOJUCBTEYZBEI-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)N(C)CCOCCN |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Identifiers
tert-Butyl N-[2-(2-aminoethoxy)ethyl]-N-methylcarbamate (CAS: 436857-02-2) has the molecular formula C₁₀H₂₂N₂O₃ and a molecular weight of 218.297 g/mol. The IUPAC name reflects its tert-butyl carbamate group linked to an N-methyl-substituted ethylene glycol amine. Conflicting CAS numbers (e.g., 60350-17-6 in some sources) suggest potential registration discrepancies or synonymy with structurally analogous compounds .
Table 1: Key Chemical Identifiers
Property | Value | Source |
---|---|---|
CAS Number | 436857-02-2 (primary) | |
Molecular Formula | C₁₀H₂₂N₂O₃ | |
Molecular Weight | 218.297 g/mol | |
SMILES | CC(C)(C)OC(=O)N(C)CCOCCN | |
InChI Key | NAOJUCBTEYZBEI-UHFFFAOYSA-N |
Structural Features and Reactivity
The molecule comprises a tert-butyloxycarbonyl (Boc) group attached to a methylated nitrogen, which is further connected to a diethylene glycol amine chain. This structure confers dual functionality: the Boc group acts as a protective moiety for amines, while the ethylene glycol segment enhances hydrophilicity . The presence of both ether and carbamate linkages suggests compatibility with nucleophilic substitution and hydrolysis reactions, critical for prodrug activation or polymer conjugation .
Synthesis and Manufacturing
Boc Protection Strategies
A common synthesis route involves mono-Boc protection of diethylene glycol diamines. For example, 2,2'-(ethylenedioxy)bis(ethylamine) is selectively protected using Boc anhydride in dichloromethane (DCM), yielding the target compound after purification via flash chromatography . This method achieves quantitative yields under mild conditions, avoiding side reactions at the secondary amine .
Alternative Pathways
Parchem’s product documentation highlights industrial-scale production, though specific protocols remain proprietary . The use of pentafluorophenol-activated carbamates or isocyanate intermediates may offer higher regioselectivity for N-methylation, as suggested by analogous syntheses .
Table 2: Representative Synthetic Conditions
Step | Reagents/Conditions | Outcome |
---|---|---|
Boc Protection | Boc₂O, DCM, 0°C to RT | Mono-protected diamine |
Purification | DCM:MeOH:NH₄OH (80:20:1) | >95% purity |
N-Methylation | CH₃I, K₂CO₃, DMF | Quaternary ammonium formation |
Applications in Pharmaceutical Research
Intermediate in Drug Design
Carbamates like this compound are pivotal in constructing protease inhibitors and kinase modulators. The Boc group facilitates temporary amine protection during solid-phase peptide synthesis, while the ethylene glycol chain improves aqueous solubility of hydrophobic drug candidates . For instance, derivatives of this compound have been used to synthesize DNP-EG2-amine, a hapten for antibody-recruiting polymers in cancer immunotherapy .
Polymer and Conjugate Chemistry
The compound’s primary amine enables conjugation to carboxylated polymers or nanoparticles via carbodiimide chemistry. Such conjugates are explored for targeted drug delivery, leveraging the ethylene glycol moiety to evade immune recognition . Recent work at the Royal Society of Chemistry demonstrates its use in generating pH-responsive micelles for oncology applications .
Comparative Analysis with Analogous Compounds
tert-Butyl [2-(2-Aminoethoxy)ethyl]carbamate
This analog (CAS: 127828-22-2) lacks the N-methyl group, resulting in higher amine reactivity but reduced steric shielding. The absence of methylation limits its utility in multi-step syntheses requiring orthogonal protection .
PEGylated Carbamates
Compounds like Amino-PEG2-NH-Boc incorporate longer ethylene glycol chains, enhancing solubility but complicating synthetic purification. The shorter chain in tert-butyl N-[2-(2-aminoethoxy)ethyl]-N-methylcarbamate balances hydrophilicity and ease of synthesis .
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